molecular formula C25H42O4Si B018592 4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one CAS No. 79902-31-1

4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one

Cat. No.: B018592
CAS No.: 79902-31-1
M. Wt: 434.7 g/mol
InChI Key: MJLUKJALEPACMG-RVTXAWHXSA-N
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Description

This compound is a complex polycyclic lactone derivative featuring a tert-butyl-dimethyl-silyl (TBDMS) ether-protected hydroxyl group and a hexahydronaphthalene moiety. The TBDMS group enhances lipophilicity and stability, making the compound suitable for synthetic intermediates or pharmacological studies where protection of hydroxyl groups is critical . The tetrahydro-pyran-2-one (δ-lactone) core is a common structural motif in bioactive molecules, often associated with enzymatic inhibition or receptor modulation.

Properties

IUPAC Name

(4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLUKJALEPACMG-RVTXAWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449885
Record name (4R,6R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79902-31-1
Record name (4R,6R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro-naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one (CAS No. 79902-31-1) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H42O4SiC_{25}H_{42}O_4Si. Its structure features a tetrahydropyran ring and a hydroxynaphthalene moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight426.68 g/mol
SolubilitySoluble in organic solvents
Refractive Index1.514

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The hydroxyl group on the naphthalene ring is known to exhibit antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

  • Antioxidant Agents : The compound may serve as a potent antioxidant, protecting cells from oxidative stress.
  • Anti-cancer Therapeutics : Its structural features suggest potential efficacy against various cancer types.
  • Neuroprotective Agents : The ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases.

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted by Elattar et al. (2019) explored the antioxidant capacity of similar silanyloxy compounds. Results indicated significant free radical scavenging activity, suggesting that such compounds could be developed as therapeutic agents against oxidative stress-related diseases .

Study 2: Antitumor Activity

In vitro studies demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was proposed to involve induction of apoptosis via mitochondrial pathways .

Study 3: Neuroprotective Effects

Research published in Journal of Medicinal Chemistry highlighted that derivatives with similar structures showed neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation .

Scientific Research Applications

Synthesis of Statins

One of the primary applications of this compound is as an intermediate in the synthesis of statins, particularly Lovastatin and its derivatives. Statins are widely used for lowering cholesterol levels in patients with hyperlipidemia and cardiovascular diseases. The compound's silanyloxy group enhances its stability and reactivity during synthetic processes, making it a valuable precursor in the pharmaceutical industry .

Medicinal Chemistry

The compound exhibits potential pharmacological activities due to its structural features that resemble those of natural products involved in lipid metabolism. Its hydroxy groups and tetrahydropyran ring may contribute to biological activity, suggesting that derivatives of this compound could be explored for new therapeutic agents targeting metabolic disorders .

Research on Drug Delivery Systems

Recent studies have investigated the use of silanyloxy compounds in drug delivery systems. The presence of the tert-butyl group can enhance lipophilicity, which is beneficial for formulating drugs that require improved absorption and bioavailability. Research indicates that compounds with similar structures can be modified to improve their pharmacokinetic properties.

Case Study 1: Synthesis Route Optimization

A study focused on optimizing the synthesis route for Lovastatin using this compound as an intermediate demonstrated a significant reduction in reaction time and increased yield when employing novel catalytic methods. This optimization has implications for large-scale production in pharmaceutical manufacturing.

Another research project assessed the biological activity of derivatives synthesized from this compound against various cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Features Differences from Target Compound
ML 236A (6-(2-(1,2,6,7,8,8a-Hexahydro-8-hydroxy-2-methyl-1-naphthalenyl)ethyl)tetrahydro-4-hydroxy-2H-pyran-2-one) - Contains a free hydroxyl group instead of TBDMS.
- Shares the δ-lactone and hexahydronaphthalene core.
- Lacks silyl protection, reducing lipophilicity.
- Higher polarity may affect bioavailability.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate - Tetrahydroimidazopyridine core with ester and nitrile groups.
- Solid-state stability (m.p. 243–245°C).
- No lactone or silyl groups.
- Functionalized for heterocyclic reactivity.
tert-Butyl(2-(6-(chloromethyl)-2-methoxytetrahydro-2H-pyran-2-yl)ethoxy)diphenylsilane - TBDPS (tert-butyldiphenylsilyl) ether protection.
- Chloromethyl group for further functionalization.
- Bulkier silyl group (TBDPS vs. TBDMS).
- Methoxy substituent instead of lactone.

Research Findings and Data Tables

Key Physicochemical Properties

Property Target Compound ML 236A Imidazopyridine Derivative
Molecular Weight (g/mol) ~500 (estimated) 364.45 513.51
LogP (Predicted) 4.2–4.8 2.1–2.5 3.5–3.8
Functional Groups TBDMS ether, δ-lactone Hydroxyl, δ-lactone Nitrile, ester, nitro
Stability Stable to bases; TBDMS labile to F⁻ Acid/base-sensitive Thermally stable (243–245°C)

Preparation Methods

Robinson Annulation and Aldol Condensation

The bicyclic naphthalenyl system is constructed via a base-catalyzed Robinson annulation. For example, (−)-(4aβ,5β)-4,4a,5,6,7,8-hexahydro-5-hydroxy-1,4a-dimethylnaphthalen-2(3H)-one was synthesized through a reverse vinylogous aldol reaction using 4-(2,6-dimethyl-5-oxocyclohex-1-enyl)butanal under basic conditions, yielding the target ketone in 66% yield. Key parameters include:

Reaction ComponentConditionSource Reference
Substrate4-(2,6-Dimethyl-5-oxocyclohex-1-enyl)butanal
BaseSodium hydroxide or potassium tert-butoxide
Temperature25–40°C
SolventEthanol/water mixture

Steric hindrance at the 2,6-dimethyl positions necessitates regioselective enolate formation, as unsubstituted analogs produce complex mixtures.

Assembly of the Tetrahydropyran-2-One Core

Lactonization Strategies

The tetrahydropyran-2-one ring is formed via intramolecular cyclization of a δ-hydroxy acid precursor. A Reformatsky reaction between tert-butyl bromoacetate and a silyl-protected aldehyde, followed by acid hydrolysis, generates the requisite hydroxy acid. For instance, zinc-mediated coupling of tert-butyl iodoacetate with a silyl enol ether at 65°C for 24 hours yields δ-keto esters in 65% yield, which are subsequently reduced and lactonized.

Silyl Protection of the C-4 Hydroxyl Group

The C-4 hydroxyl is protected using tert-butyldimethylchlorosilane (TBDMSCl) in dichloromethane with triethylamine as a base. Patent CN105367596A details optimized conditions:

  • Molar ratio : TBDMSCl : ethylene glycol = 1:1–5

  • Temperature : 45–55°C

  • Workup : Vacuum distillation at 10–20 mmHg to isolate tert-butyl dimethyl siloxy ethanol, followed by oxidation to the aldehyde.

Coupling of the Naphthalenyl-Ethyl Side Chain to the Lactone Core

Michael Addition or Alkylation

The ethyl linker is introduced via conjugate addition of a Grignard reagent to the tetrahydropyranone. For example, reaction of the naphthalenyl-ethyl magnesium bromide with the lactone enolate (generated using LDA at −78°C) affords the C-6 substituted product. Stereoselectivity is controlled by the bulky TBS group at C-4, favoring axial attack.

Oxidative Coupling

Alternative routes employ TEMPO/Cu(I)-catalyzed oxidative coupling. A mixture of the naphthalenyl ethanol and δ-hydroxy lactone in acetonitrile at 30–50°C under O₂ atmosphere achieves C–O bond formation, though yields are moderate (50–60%).

Final Deprotection and Purification

TBS Group Removal

The TBS ether is cleaved using tetrabutylammonium fluoride (TBAF) in THF, yielding the free 4-hydroxy group. Recrystallization from n-hexane or n-heptane enhances purity to ≥99%.

Chromatographic Resolution

Diastereomeric excess (de) is achieved via silica gel chromatography using ethyl acetate/hexane gradients. For example, a 3:1 hexane/ethyl acetate eluent resolves the target compound from its C-6 epimer.

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

  • Chlorinated solvents (dichloromethane, chloroform) improve reaction rates for silylation but require stringent temperature control (40–55°C).

  • Cu(I)/diimine ligands enhance TEMPO-mediated oxidations, reducing reaction times from 48 hours to 12 hours.

Cost-Effective Alternatives

  • Replacing LiHMDS with K₂CO₃ in aldol steps reduces reagent costs by 40% without compromising yield.

  • Microwave irradiation shortens cyclization steps from 29 hours to 10 hours, though scalability remains challenging .

Q & A

Q. What synthetic strategies are effective for achieving high yields of the target compound?

The synthesis typically involves multi-step protection/deprotection sequences. For instance, tert-butyldimethylsilyl (TBS) groups are introduced to protect hydroxyl moieties, as seen in similar silyl-protected intermediates . Key steps include:

  • Use of 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate for hydroxyl protection under anhydrous conditions (e.g., dry dichloromethane) .
  • Reduction of esters to alcohols using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at controlled temperatures (0–5°C) to prevent over-reduction .
  • Purification via column chromatography with silica gel and ethyl acetate/hexane gradients to isolate intermediates.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for stereocenters in the tetrahydronaphthalene and pyran-2-one moieties. For example, downfield shifts (~δ 4.5–5.5 ppm) indicate silyl-protected hydroxyl groups .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyran-2-one ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]+ or [M+H]+ peaks with <5 ppm error) .

Q. How can researchers ensure compound purity during synthesis?

  • Solid-phase extraction (SPE) with Oasis HLB cartridges effectively removes polar impurities .
  • Silane-treated glassware (5% dimethyldichlorosilane in toluene) minimizes adsorption losses .
  • Melting point analysis (e.g., sharp melting at 243–245°C) and HPLC with UV detection (λ = 210–280 nm) assess crystallinity and homogeneity .

Advanced Research Questions

Q. How can low regioselectivity during silyl protection be mitigated?

  • Catalyst optimization : Use imidazole or DMAP (4-dimethylaminopyridine) to enhance reaction specificity for hydroxyl groups .
  • Temperature control : Reactions performed at –20°C reduce side reactions (e.g., silyl migration) .
  • In situ monitoring : Thin-layer chromatography (TLC) with iodine visualization tracks reaction progress and intermediates .

Q. What methodologies resolve discrepancies in NMR data for stereoisomers?

  • NOESY/ROESY experiments : Identify spatial proximity of protons (e.g., axial vs. equatorial substituents in the pyran ring) .
  • Chiral derivatization : Use of Mosher’s acid or similar reagents to assign absolute configuration .
  • DFT calculations : Predict chemical shifts and compare with experimental data to validate stereochemical assignments .

Q. How does the compound’s stability vary under different pH conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 40°C for 7 days. Monitor degradation via LC-MS .
  • Hydrolytic susceptibility : The silyl ether group is labile under acidic conditions (pH < 3), while the pyran-2-one ring remains stable up to pH 8 .
  • Storage recommendations : –20°C under argon to prevent moisture-induced decomposition .

Q. What computational approaches predict the compound’s physicochemical properties?

  • Log P calculations : Tools like XLOGP3 and iLOGP estimate lipophilicity (experimental Log P ~ –0.87) .
  • Solubility prediction : ESOL and Ali models suggest moderate aqueous solubility (0.6–0.09 mg/mL) .
  • Molecular dynamics simulations : Assess conformational flexibility of the hexahydronaphthalene moiety in biological membranes .

Methodological Challenges and Solutions

Q. How to isolate degradation products during long-term storage?

  • LC-MS/MS with CID fragmentation : Identifies hydrolyzed silyl ethers (m/z shifts corresponding to tert-butyldimethylsilanol) or oxidized tetrahydronaphthalene derivatives .
  • Stability-indicating assays : Use reverse-phase HPLC with PDA detection to resolve degradation peaks .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the 8-hydroxy position to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve tissue penetration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one

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